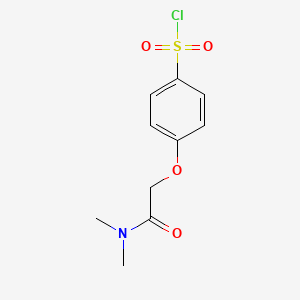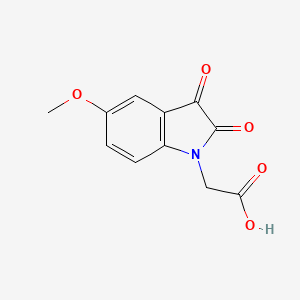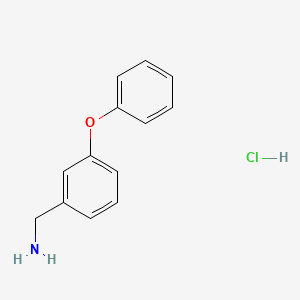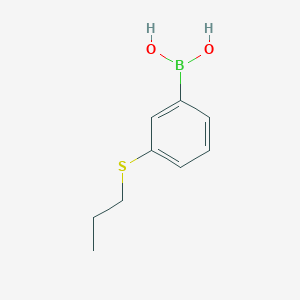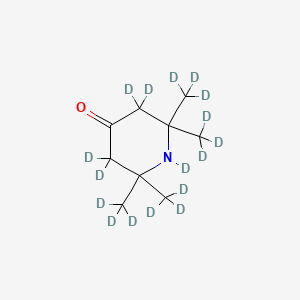
3-碘-5-(甲氧羰基)苯甲酸
概述
描述
3-Iodo-5-(methoxycarbonyl)benzoic acid is a chemical compound with the molecular formula C9H7IO4 . It is a unique chemical provided to early discovery researchers .
Molecular Structure Analysis
The molecular structure of 3-Iodo-5-(methoxycarbonyl)benzoic acid can be represented by the SMILES string COC(=O)c1cc(I)cc(c1)C(O)=O . This representation provides a text notation for the compound’s structure.
Physical And Chemical Properties Analysis
The molecular weight of 3-Iodo-5-(methoxycarbonyl)benzoic acid is 306.05 g/mol . It has a complexity of 241 and a topological polar surface area of 63.6 Ų . The compound has one hydrogen bond donor and four hydrogen bond acceptors .
科学研究应用
1. 可回收碘(III)试剂
在新可回收碘(III)试剂的开发中,使用3-碘-5-(甲氧羰基)苯甲酸是很重要的,例如3-[双(三氟乙酰氧)碘]苯甲酸和3-[羟基(对甲苯磺氧)碘]苯甲酸。这些试剂源自3-碘基苯甲酸,以其易于从反应混合物中回收而著称,增强了它们在有机化学应用中的实用性和环保性(Yusubov et al., 2008)。
2. 吡嗪霉素B的合成
在合成吡嗪霉素B时,苯的自由基芳基化反应中,3-碘-5-(甲氧羰基)苯甲酸衍生物发挥了关键作用。这个过程涉及多个步骤,包括碘化、乙酰化和与氯甲酸甲酯的反应,展示了该化合物在复杂有机合成中的多功能性(Crich & Rumthao, 2004)。
3. SGLT2抑制剂的制造
该化合物是SGLT2抑制剂制造中的关键中间体,这是一类用于糖尿病治疗的药物。一个显著的工艺发展涉及从对苯二甲酸二甲酯出发,展示了一种高效且具有成本效益的合成这一关键中间体的方法(Zhang et al., 2022)。
4. 碘苯甲酸甲酯的甲氧羰化
碘苯甲酸甲酯的甲氧羰化过程,产生苯甲酸甲酯,利用了3-碘-5-(甲氧羰基)苯甲酸。这项研究突出了钯催化反应在酯类合成中的潜力,这是有机化合物的一个基本类别(Trzeciak et al., 2003)。
5. 镧系配位化合物的光物理性质
在镧系配位化合物的研究中,使用3-碘-5-(甲氧羰基)苯甲酸衍生物来研究电子吸引和电子供给基团对发光性质的影响。这项研究有助于理解这些化合物的光物理行为(Sivakumar et al., 2010)。
生化分析
Biochemical Properties
3-Iodo-5-(methoxycarbonyl)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to specific sites on enzymes or proteins, leading to changes in their activity. For example, 3-Iodo-5-(methoxycarbonyl)benzoic acid may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways and cellular processes .
Cellular Effects
The effects of 3-Iodo-5-(methoxycarbonyl)benzoic acid on cells and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, 3-Iodo-5-(methoxycarbonyl)benzoic acid can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby impacting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, 3-Iodo-5-(methoxycarbonyl)benzoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. This binding may result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 3-Iodo-5-(methoxycarbonyl)benzoic acid can influence gene expression by interacting with DNA or RNA, thereby affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
The effects of 3-Iodo-5-(methoxycarbonyl)benzoic acid can change over time in laboratory settings. This compound’s stability and degradation are important factors to consider. Over time, 3-Iodo-5-(methoxycarbonyl)benzoic acid may degrade, leading to changes in its activity and effects on cellular function. Long-term studies in in vitro or in vivo settings have shown that the compound can have lasting effects on cellular processes, depending on its stability and degradation rate .
Dosage Effects in Animal Models
The effects of 3-Iodo-5-(methoxycarbonyl)benzoic acid can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. Additionally, high doses of 3-Iodo-5-(methoxycarbonyl)benzoic acid can result in toxic or adverse effects, highlighting the importance of dosage optimization in research studies .
Metabolic Pathways
3-Iodo-5-(methoxycarbonyl)benzoic acid is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may inhibit or activate key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. These interactions can have significant effects on overall cellular metabolism and function .
Transport and Distribution
The transport and distribution of 3-Iodo-5-(methoxycarbonyl)benzoic acid within cells and tissues are crucial for its activity. This compound can interact with transporters or binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments. The distribution of 3-Iodo-5-(methoxycarbonyl)benzoic acid can affect its accumulation and activity, influencing its overall effects on cellular processes .
Subcellular Localization
The subcellular localization of 3-Iodo-5-(methoxycarbonyl)benzoic acid is important for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 3-Iodo-5-(methoxycarbonyl)benzoic acid can influence its interactions with biomolecules and its overall effects on cellular processes .
属性
IUPAC Name |
3-iodo-5-methoxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO4/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJVBDKXAJSYFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578788 | |
| Record name | 3-Iodo-5-(methoxycarbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93116-99-5 | |
| Record name | 3-Iodo-5-(methoxycarbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
